molecular formula C13H21ClN2S B12769044 trans-3-(tert-Butyl)-4a,5,6,7,8,8a-hexahydrothiazolo(3,2-a)benzimidazole hydrochloride CAS No. 102612-96-4

trans-3-(tert-Butyl)-4a,5,6,7,8,8a-hexahydrothiazolo(3,2-a)benzimidazole hydrochloride

Cat. No.: B12769044
CAS No.: 102612-96-4
M. Wt: 272.84 g/mol
InChI Key: HMCUTBPZERDYKY-UHFFFAOYSA-N
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Description

Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- is a complex organic compound with the molecular formula C13-H20-N2-S.Cl-H and a molecular weight of 272.87 . This compound is known for its unique structural features, which include a thiazole ring fused to a benzimidazole ring, and a tert-butyl group at the 3-position. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Fusion with Benzimidazole: The thiazole ring is then fused with a benzimidazole ring through a series of condensation reactions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced at the 3-position using tert-butyl chloride in the presence of a strong base.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or other reactive sites, using reagents like sodium hydride or alkyl halides.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- can be compared with other similar compounds, such as:

    Thiazolo(3,2-a)benzimidazole derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.

    Benzimidazole derivatives: These compounds have a benzimidazole ring but lack the fused thiazole ring.

    Thiazole derivatives: These compounds contain a thiazole ring but do not have the benzimidazole fusion.

The uniqueness of Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- lies in its specific combination of structural features, which confer distinct chemical and biological properties .

Properties

CAS No.

102612-96-4

Molecular Formula

C13H21ClN2S

Molecular Weight

272.84 g/mol

IUPAC Name

1-tert-butyl-4a,5,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]benzimidazole;hydrochloride

InChI

InChI=1S/C13H20N2S.ClH/c1-13(2,3)11-8-16-12-14-9-6-4-5-7-10(9)15(11)12;/h8-10H,4-7H2,1-3H3;1H

InChI Key

HMCUTBPZERDYKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=NC3CCCCC3N12.Cl

Origin of Product

United States

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